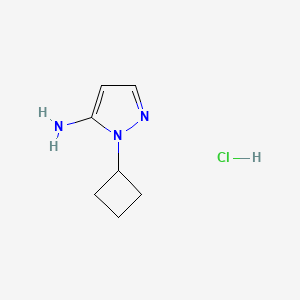

1-cyclobutyl-1H-pyrazol-5-amine hydrochloride

Description

1-Cyclobutyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C7H12ClN3. It is known for its unique structure, which includes a cyclobutyl group attached to a pyrazole ring.

Properties

IUPAC Name |

2-cyclobutylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c8-7-4-5-9-10(7)6-2-1-3-6;/h4-6H,1-3,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILSCAMZHMFPPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C(=CC=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-cyclobutyl-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

Cyclobutylation of Pyrazole: The initial step involves the cyclobutylation of pyrazole. This can be achieved through the reaction of pyrazole with cyclobutyl bromide in the presence of a base such as potassium carbonate.

Amination: The cyclobutylated pyrazole is then subjected to amination using ammonia or an amine source under suitable conditions.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions .

Chemical Reactions Analysis

1-Cyclobutyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Organic Synthesis

1-Cyclobutyl-1H-pyrazol-5-amine hydrochloride serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly valuable in:

- Pharmaceutical Development: Used as an intermediate in synthesizing pharmaceutical compounds.

- Agrochemicals: Its derivatives are explored for potential use in agricultural chemicals.

Biological Activities

The compound has been studied for its potential biological activities, which include:

Antimicrobial Properties:

Research indicates that 1-cyclobutyl-1H-pyrazol-5-amine hydrochloride exhibits significant antimicrobial effects against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, disrupting cell wall synthesis and inhibiting essential enzymatic activities.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Bacillus thuringiensis | 24 | |

| Klebsiella pneumoniae | 22 | |

| Ampicillin (control) | 17 |

Anti-inflammatory Effects:

In vitro studies have shown that this compound can reduce lipopolysaccharide (LPS)-induced inflammation in microglial cells. This suggests its potential as a therapeutic agent for neuroinflammatory conditions by decreasing pro-inflammatory cytokines.

Anticancer Activity:

The anticancer potential of 1-cyclobutyl-1H-pyrazol-5-amine hydrochloride has been evaluated in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). Studies indicate notable antiproliferative activity, leading to reduced cell viability at specific concentrations.

Case Studies

Several studies have highlighted the applications of 1-cyclobutyl-1H-pyrazol-5-amine hydrochloride:

- Antimicrobial Efficacy Study: A comprehensive analysis demonstrated that derivatives of this compound effectively inhibited bacterial growth, suggesting its potential as a new antimicrobial agent.

- Anti-inflammatory Research: In a study involving BV-2 microglial cells, the compound significantly reduced markers of inflammation, indicating its promise for treating neurodegenerative diseases.

- Cancer Cell Line Analysis: Research evaluating its effects on cancer cell lines showed that it could induce apoptosis and inhibit proliferation, marking it as a candidate for further drug development.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Cyclobutyl-1H-pyrazol-5-amine hydrochloride can be compared with other similar compounds, such as:

1-Cyclobutyl-1H-pyrazol-3-amine: This compound has a similar structure but differs in the position of the amine group.

1-Cyclopropyl-1H-pyrazol-5-amine: This compound has a cyclopropyl group instead of a cyclobutyl group, leading to differences in chemical reactivity and biological activity.

1-Cyclobutyl-1H-pyrazol-4-amine: This compound has the amine group at a different position on the pyrazole ring.

The uniqueness of 1-cyclobutyl-1H-pyrazol-5-amine hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties .

Biological Activity

1-Cyclobutyl-1H-pyrazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure:

1-Cyclobutyl-1H-pyrazol-5-amine hydrochloride has a unique structure characterized by the presence of a cyclobutyl group attached to a pyrazole ring. This configuration influences its reactivity and biological properties.

Synthesis:

The synthesis typically involves:

- Cyclobutylation of Pyrazole: Reaction of pyrazole with cyclobutyl bromide in the presence of a base (e.g., potassium carbonate).

- Amination: The cyclobutylated pyrazole undergoes amination with ammonia or an amine source.

- Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt using hydrochloric acid.

Biological Activities

Research indicates that 1-cyclobutyl-1H-pyrazol-5-amine hydrochloride exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrazole, including 1-cyclobutyl-1H-pyrazol-5-amine, possess antimicrobial properties. For instance, compounds derived from similar structures have demonstrated effectiveness against bacterial strains such as E. coli and Staphylococcus aureus .

Anti-inflammatory Properties

Research highlights the anti-inflammatory potential of pyrazole derivatives. In particular, some compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showcasing their therapeutic potential in treating inflammatory diseases .

Anticancer Activity

There is ongoing research into the anticancer properties of this compound. For example, studies involving related pyrazole derivatives have shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) .

The mechanism through which 1-cyclobutyl-1H-pyrazol-5-amine hydrochloride exerts its biological effects is believed to involve:

- Enzyme Inhibition: The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it has been suggested that certain pyrazole derivatives act as inhibitors for cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways .

- Cell Signaling Modulation: By binding to molecular targets, it may influence various signaling pathways crucial for cellular functions and disease progression .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-cyclobutyl-1H-pyrazol-5-amine hydrochloride, it can be compared with other pyrazole derivatives:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 1-Cyclobutyl-1H-pyrazol-3-amine | Amine group at position 3 | Antimicrobial |

| 1-Cyclopropyl-1H-pyrazol-5-amine | Cyclopropyl instead of cyclobutyl | Reduced anti-inflammatory activity |

| 1-Cyclobutyl-1H-pyrazol-4-amine | Amine group at position 4 | Enhanced anticancer activity |

This table illustrates how variations in the structure can influence both chemical reactivity and biological efficacy.

Case Studies

Several case studies highlight the implications of using 1-cyclobutyl-1H-pyrazol-5-amine hydrochloride in therapeutic contexts:

- Anti-inflammatory Study: A recent study tested various pyrazole derivatives for their ability to inhibit TNF-alpha production in vitro. The results indicated that certain modifications led to enhanced anti-inflammatory activity compared to standard treatments like dexamethasone .

- Anticancer Research: Another investigation focused on the antiproliferative effects of similar compounds on cancer cell lines. Results showed significant inhibition rates, suggesting potential for development into anticancer agents .

- Antimicrobial Testing: A series of synthesized pyrazole compounds were evaluated for antimicrobial activity against multiple pathogens. The findings revealed that specific structural features were critical for enhancing efficacy against resistant strains .

Q & A

Q. What are the established synthetic routes for 1-cyclobutyl-1H-pyrazol-5-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of cyclobutyl hydrazines with β-ketonitriles or enaminonitriles, followed by HCl salt formation. Key steps include:

- Cyclocondensation : Performed in polar aprotic solvents (e.g., DMF, acetonitrile) at 80–100°C for 12–24 hours .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: dichloromethane/methanol) .

- Salt Formation : Treatment with HCl gas in diethyl ether to precipitate the hydrochloride salt (purity: 95–97%) .

Q. Critical Factors :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temps accelerate cyclization but may degrade sensitive intermediates. |

| Solvent | DMF > Acetonitrile | DMF enhances solubility of intermediates. |

| Reaction Time | 12–24 hrs | Shorter times lead to incomplete cyclization. |

Q. How is the structure of 1-cyclobutyl-1H-pyrazol-5-amine hydrochloride validated?

Methodological Answer :

- X-ray Crystallography : Single-crystal analysis using SHELXT/SHELXL software confirms bond lengths/angles and protonation states .

- NMR Spectroscopy :

- ¹H NMR : Pyrazole C-H protons resonate at δ 7.2–7.5 ppm; cyclobutyl protons appear as multiplets (δ 2.5–3.5 ppm) .

- ¹³C NMR : Pyrazole carbons at δ 140–150 ppm; cyclobutyl carbons at δ 20–35 ppm .

- HRMS : Molecular ion [M+H]⁺ at m/z 170.09 (C₇H₁₁ClN₃⁺) confirms molecular formula .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring formation be addressed during synthesis?

Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

- Steric Control : Bulky cyclobutyl groups favor substitution at the less hindered N1 position .

- Electronic Control : Electron-withdrawing groups (e.g., Cl) on intermediates direct cyclization to the 5-amine position.

- Validation : Use 2D NMR (COSY, NOESY) to confirm regiochemistry. For ambiguous cases, DFT calculations (e.g., Gaussian 16) predict thermodynamic stability of isomers .

Q. How do researchers resolve contradictions between computational predictions and experimental spectral data?

Methodological Answer : Discrepancies may arise from solvent effects, protonation states, or crystal packing. Strategies include:

- Solvent Correction : Re-run NMR in DMSO-d₆ vs. CDCl₃ to assess H-bonding effects .

- Dynamic Effects : Perform variable-temperature NMR to detect conformational flexibility.

- Crystallographic Validation : Compare experimental X-ray structures with DFT-optimized geometries (RMSD < 0.5 Å indicates reliability) .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

Methodological Answer :

Q. What computational tools predict the compound’s reactivity in nucleophilic/electrophilic reactions?

Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using ORCA) to identify reactive sites.

- MD Simulations : Simulate reaction trajectories in explicit solvent (e.g., GROMACS) to model kinetics .

Biological Research Focus

Q. What in vitro assays are recommended to study its biological activity?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.